(1S,2S,4R,5R)-1-[(E)-2-bromoethenyl]-2,4,5-trichloro-1,5-dimethylcyclohexane
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Overview
Description
(1S,2S,4R,5R)-1-[(E)-2-bromoethenyl]-2,4,5-trichloro-1,5-dimethylcyclohexane, also known as chlordane, is a synthetic organic compound that was widely used as a pesticide in the United States from the 1940s to the 1970s. Chlordane is a highly toxic chemical that has been linked to numerous health problems, including cancer, reproductive and developmental problems, and neurological disorders. Despite its ban in many countries, chlordane continues to be detected in the environment and in human tissues.
Scientific Research Applications
Structural Studies and Chemical Analysis
- Structural Studies of Polyhalogenated Monoterpenes : Research involving similar compounds, such as (1R,2S,4S,1'E)-2-bromo-1-chloro-4-(2'-chloroethenyl)-1-methyl-5-methylenecyclohexane, extracted from Plocamium mertensii, demonstrates the importance of these compounds in understanding the structural diversity and complexity in natural products. The structures and absolute configurations of these substances were established using X-ray crystallographic structure determination (Capon et al., 1984).
Synthesis and Chemical Reactions
- Synthesis of Cyclohexane Derivatives : Research on the synthesis of similar cyclohexane derivatives, including Br, Cl, N, O, and S, emphasizes the selectivity in addition reactions. This research provides insight into the methodologies used for the synthesis of complex cyclohexane derivatives, which could be applicable to the synthesis of (1S,2S,4R,5R)-1-[(E)-2-bromoethenyl]-2,4,5-trichloro-1,5-dimethylcyclohexane (Kaya et al., 2014).
properties
CAS RN |
120163-22-6 |
---|---|
Product Name |
(1S,2S,4R,5R)-1-[(E)-2-bromoethenyl]-2,4,5-trichloro-1,5-dimethylcyclohexane |
Molecular Formula |
C10H14BrCl3 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(1S,2S,4R,5R)-1-[(E)-2-bromoethenyl]-2,4,5-trichloro-1,5-dimethylcyclohexane |
InChI |
InChI=1S/C10H14BrCl3/c1-9(3-4-11)6-10(2,14)8(13)5-7(9)12/h3-4,7-8H,5-6H2,1-2H3/b4-3+/t7-,8+,9+,10+/m0/s1 |
InChI Key |
SXHBUXFDGVTGQV-UKVBZMNQSA-N |
Isomeric SMILES |
C[C@]1(C[C@@]([C@@H](C[C@@H]1Cl)Cl)(C)Cl)/C=C/Br |
SMILES |
CC1(CC(C(CC1Cl)Cl)(C)Cl)C=CBr |
Canonical SMILES |
CC1(CC(C(CC1Cl)Cl)(C)Cl)C=CBr |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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